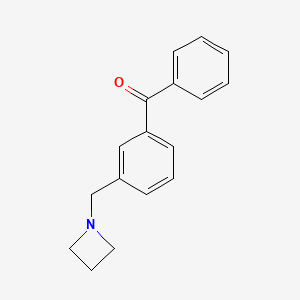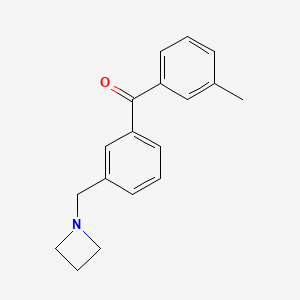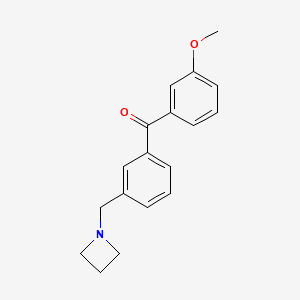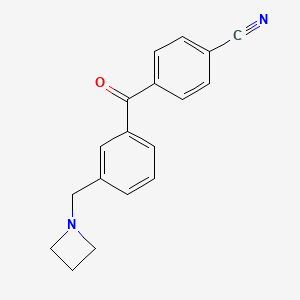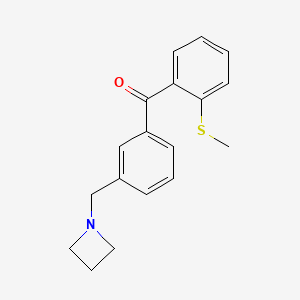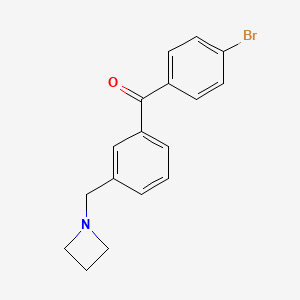
1,2,4,5-Tetraiodobenzene
Descripción general
Descripción
1,2,4,5-Tetraiodobenzene is an organic compound with the molecular formula C6H2I4. It is a derivative of benzene where four hydrogen atoms are replaced by iodine atoms at the 1, 2, 4, and 5 positions. This compound is known for its high molecular weight and unique properties due to the presence of multiple iodine atoms .
Métodos De Preparación
1,2,4,5-Tetraiodobenzene can be synthesized through various methods. One common synthetic route involves the iodination of benzene derivatives. The process typically uses iodine and an oxidizing agent such as periodic acid or potassium iodate in the presence of a catalyst. The reaction conditions often require a solvent like acetic acid and elevated temperatures to facilitate the iodination process .
Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Análisis De Reacciones Químicas
1,2,4,5-Tetraiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form lower iodinated benzene derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1,2,4,5-tetraazidobenzene, while reduction with sodium borohydride produces partially deiodinated benzene derivatives .
Aplicaciones Científicas De Investigación
1,2,4,5-Tetraiodobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,2,4,5-tetraiodobenzene exerts its effects depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with cellular targets, disrupting essential processes and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1,2,4,5-Tetraiodobenzene can be compared with other tetraiodobenzene isomers, such as 1,2,3,4-tetraiodobenzene and 1,2,3,5-tetraiodobenzene. These isomers differ in the positions of the iodine atoms, which can influence their reactivity and applications . For example, 1,2,3,4-tetraiodobenzene may have different substitution patterns and coupling efficiencies compared to this compound .
Other similar compounds include tetrahalobenzenes like 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrabromobenzene. These compounds share a similar structure but with chlorine or bromine atoms instead of iodine. The differences in halogen atoms can affect their physical properties, reactivity, and applications .
Propiedades
IUPAC Name |
1,2,4,5-tetraiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHODZFPKHGDLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212974 | |
| Record name | 1,2,4,5-Tetraiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-31-7 | |
| Record name | 1,2,4,5-Tetraiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetraiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Tetraiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-TETRAIODOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,2,4,5-Tetraiodobenzene?
A1: this compound exhibits interesting structural features. [] It possesses both crystallographically exact Ci and approximate D2h molecular symmetry. The asymmetric unit comprises two half-molecules stacked along the c-axis. Notably, weak I⋯I intermolecular interactions connect neighboring stacks. [] This arrangement contributes to its solid-state packing and potential applications in crystal engineering.
Q2: How can this compound be utilized in synthetic chemistry?
A2: The high iodine content makes this compound a valuable precursor in coupling reactions. For instance, it serves as a key starting material in the synthesis of complex molecules like bis(phenylethynyl)phenylene-bridged porphyrins. [] Palladium-catalyzed coupling reactions with ethynyl-substituted zinc porphyrins, followed by controlled zinc insertion, yield these intriguing hybrid structures. []
Q3: Can you elaborate on the use of this compound in multi-step reactions?
A3: this compound plays a crucial role in a domino Heck-Diels-Alder reaction involving bicyclopropylidene. [] The reaction proceeds with high efficiency, even with challenging substrates like bromobenzene. [] Remarkably, this method enables the synthesis of complex spiro[2.5]oct-4-ene derivatives in a single pot, highlighting the synthetic utility of this compound. [] Furthermore, its versatility extends to reactions with oligoiodobenzenes, yielding products from twofold and even fourfold Heck-Diels-Alder reactions. []
Q4: Are there any notable applications of this compound derivatives?
A4: Derivatives of this compound have shown promise in material science. Researchers have synthesized trigonal and tetragonal connectors incorporating this molecule. [] These connectors, featuring long rigid arms terminating in pyridyl, bipyridyl, and bipyrimidyl groups, offer a unique approach to building large molecular structures. [] The synthesis leverages palladium-catalyzed coupling reactions, showcasing the adaptability of this compound in creating complex molecular architectures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


